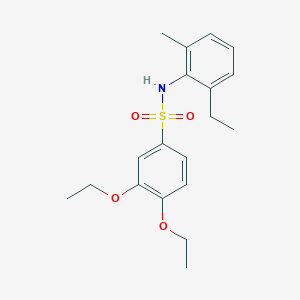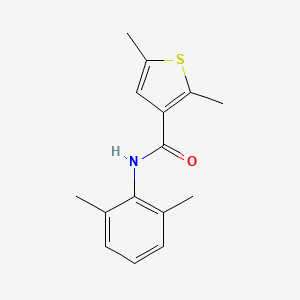
N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide, also known as DMPT, is a chemical compound that has been widely studied for its potential applications in scientific research. DMPT is a member of the thiophene family, which is known for its diverse chemical and biological properties. In
作用机制
The mechanism of action of N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide is not fully understood, but it is believed to involve the modulation of ion channels in the brain. N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide has been shown to increase the activity of GABA-A receptors, which are known to play a key role in the regulation of neuronal excitability. N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide has also been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the propagation of action potentials in neurons.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide can inhibit the growth of cancer cells by inducing apoptosis. N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide has also been shown to increase the activity of GABA-A receptors, which can lead to sedation and anxiolysis. In addition, N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide has been shown to inhibit the activity of voltage-gated sodium channels, which can lead to a reduction in neuronal excitability.
实验室实验的优点和局限性
One of the main advantages of N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide for lab experiments is its ability to modulate the activity of ion channels in the brain. This makes it a useful tool for studying the role of ion channels in various physiological processes. However, one limitation of N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide is that it can be difficult to work with due to its low solubility in water. This can make it challenging to administer in vivo.
未来方向
There are many potential future directions for research on N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide. One area of interest is in the development of N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide-based therapies for neurological and psychiatric disorders. N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide has also shown potential as a tool for studying the role of ion channels in cancer cells. Finally, further research is needed to fully understand the mechanism of action of N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide and its potential applications in various areas of scientific research.
合成方法
N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the reaction of 2,6-dimethylphenylmagnesium bromide with 2-bromo-5-methylthiophene to form 2,6-dimethylphenyl-2-thienyl ketone. The second step involves the reaction of the ketone with hydroxylamine hydrochloride to form the corresponding oxime. Finally, the oxime is reacted with acetic anhydride to form N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide.
科学研究应用
N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide has shown potential applications in various areas of scientific research. One of the most promising applications is in the field of neuroscience, where N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide has been shown to modulate the activity of ion channels in the brain. N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide has also been studied for its potential anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
属性
IUPAC Name |
N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS/c1-9-6-5-7-10(2)14(9)16-15(17)13-8-11(3)18-12(13)4/h5-8H,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWKOHKVBBKKHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=C(SC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-2,5-dimethylthiophene-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[4-(4-methylpiperidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7457974.png)
![2-(2,2-dioxo-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)-N-(2-methylbutan-2-yl)acetamide](/img/structure/B7457980.png)
![2-[(3,5-Dimethylphenyl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile](/img/structure/B7457985.png)
![1-benzyl-N-methylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7457993.png)
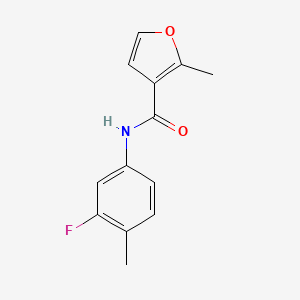
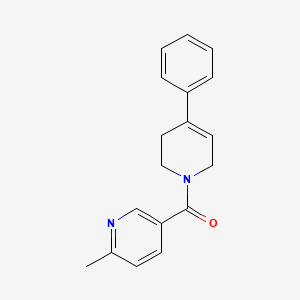
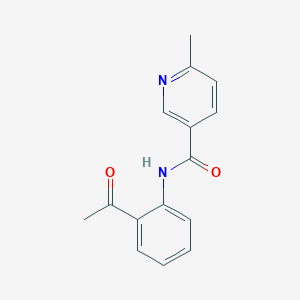

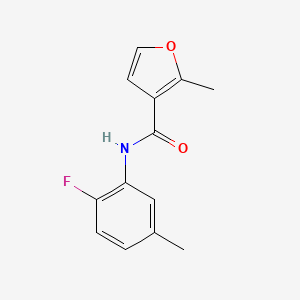
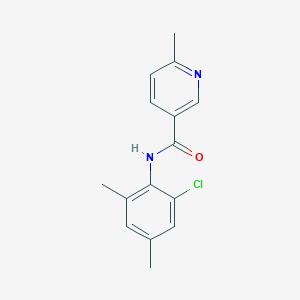
![1-propyl-3-[4-[6-(propylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7458046.png)
![[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone](/img/structure/B7458052.png)
![[4-(3-Methylphenyl)piperazin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B7458054.png)
